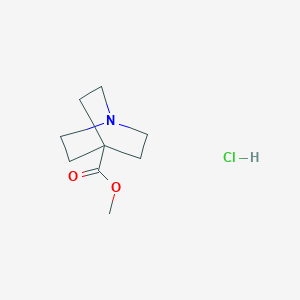

Methyl quinuclidine-4-carboxylate hydrochloride

Description

BenchChem offers high-quality Methyl quinuclidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl quinuclidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-2-5-10(6-3-9)7-4-9;/h2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOADHFFPLFHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCN(CC1)CC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl quinuclidine-4-carboxylate hydrochloride chemical properties

[1][2]

Chemical Identity & Physical Properties

Methyl quinuclidine-4-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of quinuclidine-4-carboxylic acid.[1][2] It features a rigid, bicyclic [2.2.2] cage structure that confers unique steric and electronic properties compared to flexible piperidine analogs.[2][3]

Core Data Table

| Property | Value |

| CAS Number | 102872-28-6 (Salt); 51069-26-2 (Free Base) |

| IUPAC Name | Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride |

| Molecular Formula | C₉H₁₅NO₂[1][2][4][5][6][7] · HCl |

| Molecular Weight | 205.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents (Hexane, Ether) |

| pKa (Conjugate Acid) | ~9.1 – 9.3 (Estimated)* |

| Hygroscopicity | Hygroscopic; requires storage under desiccant |

*Note: The pKa is lower than parent quinuclidine (11.[2][3]0) due to the inductive electron-withdrawing effect of the C4-ester group transmitted through the cage.[1]

Structural Analysis & Stereochemistry

Rigidity and Symmetry

Unlike piperidine derivatives which exist in chair/boat conformational equilibria, the quinuclidine core is structurally locked.[3]

-

Symmetry: The molecule possesses

symmetry (passing through the N1 and C4 atoms).[2][3] -

Achirality: Due to the plane of symmetry inherent in the 4-substituted [2.2.2] system, methyl quinuclidine-4-carboxylate is achiral .[1][2] This simplifies drug development by eliminating the need for enantioselective synthesis or chiral resolution, unlike its 3-substituted counterparts (e.g., 3-quinuclidinol).[1][2]

Electronic Effects (Grob's Rule)

The "cage" structure allows for efficient transmission of inductive effects.[2][3] The electron-withdrawing ester group at position 4 lowers the electron density on the bridgehead nitrogen (position 1), reducing its basicity compared to unsubstituted quinuclidine. This modulation is critical for tuning the pharmacokinetic profile (logD, membrane permeability) of drugs incorporating this scaffold.[3]

Synthesis & Preparation

The synthesis of the methyl ester is typically achieved via the direct esterification of the parent acid, quinuclidine-4-carboxylic acid . The acid precursor itself is synthesized via a multi-step route involving the cyclization of acyclic or piperidine precursors.[2][3]

Laboratory Scale Synthesis Protocol (Esterification)

Objective: Conversion of Quinuclidine-4-carboxylic acid to Methyl quinuclidine-4-carboxylate HCl.

Reagents:

-

Quinuclidine-4-carboxylic acid HCl (Starting Material)[1][2][7]

-

Thionyl Chloride (

) or HCl gas[2][3]

Workflow:

-

Activation: Cool anhydrous methanol (

) and slowly add thionyl chloride (1.5 eq) dropwise to generate anhydrous HCl in situ. -

Addition: Add quinuclidine-4-carboxylic acid hydrochloride in one portion.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (System: MeOH/DCM/NH4OH) or LC-MS. -

Isolation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.

-

Purification: Triturate the resulting residue with cold diethyl ether or acetone to induce crystallization. Filter and dry under vacuum.[2][3]

Synthesis Pathway Diagram

The following DOT diagram illustrates the logical flow from the precursor acid to the final salt, including the equilibrium dynamics of the free base.

Caption: Step-by-step synthesis workflow for the esterification of quinuclidine-4-carboxylic acid.

Reactivity & Stability

Hydrolysis

The ester bond at C4 is sterically exposed enough to undergo hydrolysis, but the rigid cage offers some protection compared to flexible esters.[3]

-

Acidic Hydrolysis: Reversible; leads back to the carboxylic acid.[2][3]

-

Basic Hydrolysis (Saponification): Rapidly yields the carboxylate salt.[2][3] Care must be taken when handling the free base in aqueous basic media to prevent inadvertent hydrolysis.[2][3]

Free Base Liberation

The hydrochloride salt is stable.[2][3] To generate the free base for nucleophilic applications or coupling:

Applications in Drug Discovery

Bioisostere for Flexible Esters

The quinuclidine ring is often used to replace the flexible diethylamino or piperidino moieties in bioactive molecules.[2][3] The 4-carboxylate derivative specifically offers a rigidified ester motif.[1][2][3]

-

Benefit: Reduces the entropic penalty of binding to receptors (e.g., GPCRs) by locking the pharmacophore in a productive conformation.[3]

Nicotinic & Muscarinic Ligands

Quinuclidine derivatives are privileged scaffolds for targeting Acetylcholine receptors (nAChR and mAChR).[2][3]

-

Mechanism: The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine.[2][3]

-

Specificity: Substituents at the 4-position (like the methyl ester) modulate the size and polarity, affecting selectivity between

and

Prodrug Design

Recent research (e.g., J. Med.[2][3] Chem. 2023) utilizes the quinuclidine-4-carboxylate moiety as a pro-moiety to enhance the solubility and metabolic stability of amino acid-based drugs.[1][2] The basic nitrogen improves aqueous solubility via salt formation, while the ester linkage allows for enzymatic release of the active cargo in vivo.[3]

References

-

ChemScene. (n.d.).[2][3] Methyl quinuclidine-4-carboxylate hydrochloride Product Information. Retrieved from [2]

-

Organic Syntheses. (n.d.). Synthesis of Quinuclidine Derivatives. Organic Syntheses, Coll. Vol. 5. Retrieved from [2][3]

-

Rais, R. et al. (2023).[2][3] Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Retrieved from [2]

-

Grob, C. A. (1954).[2][3] Polar Effects in the Quinuclidine Series. Helvetica Chimica Acta.[2][3]

-

Sigma-Aldrich. (n.d.).[1][2][3] Methyl quinuclidine-4-carboxylate hydrochloride SDS. Retrieved from [1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. prepchem.com [prepchem.com]

- 5. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methyl Quinuclidine-4-Carboxylate Hydrochloride (CAS 102872-28-6): A Core Scaffold in Advanced Medicinal Chemistry

Executive Summary & Strategic Importance

In the landscape of modern drug discovery, the architectural rigidity of molecular scaffolds dictates the precision of receptor binding. Methyl quinuclidine-4-carboxylate hydrochloride (CAS 102872-28-6) is a highly specialized, bicyclic aliphatic amine derivative that serves as a cornerstone intermediate in the synthesis of neuroactive and respiratory therapeutics.

The azabicyclo[2.2.2]octane core is highly valued because its spatial geometry effectively mimics the choline moiety found in endogenous acetylcholine. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a privileged structural vector. By functionalizing the 4-position of the quinuclidine ring, medicinal chemists can project bulky, lipophilic pharmacophores into receptor binding pockets while maintaining the essential ionic interactions of the basic nitrogen. This specific ester is the critical starting material for blockbuster Long-Acting Muscarinic Antagonists (LAMAs) like Umeclidinium Bromide[1], as well as investigational

Physicochemical Profiling & Salt Causality

To ensure reproducibility in multi-step syntheses, understanding the physical behavior of the starting material is non-negotiable. We utilize the hydrochloride salt rather than the free base due to the inherent instability of the unprotonated quinuclidine nitrogen, which is prone to rapid oxidation and volatilization. The HCl salt ensures long-term stability, mitigates hygroscopicity, and allows for precise stoichiometric weighing.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Specification | Analytical Significance |

| CAS Number | 102872-28-6 | Unique identifier for regulatory tracking |

| Molecular Formula | C | Indicates the 1:1 stoichiometric HCl salt |

| Molecular Weight | 205.68 g/mol | Critical for precise molar equivalent calculations |

| Melting Point | 288-292 °C | High MP confirms strong ionic crystal lattice |

| Purity | Minimizes downstream purification bottlenecks | |

| Storage Conditions | 4°C, sealed, desiccated | Prevents moisture-induced ester hydrolysis |

Mechanistic Role in Receptor Targeting

The causality behind selecting methyl quinuclidine-4-carboxylate lies in its dual functionality. The quinuclidine nitrogen is highly basic (

Conversely, the methyl carboxylate group at the 4-position acts as a synthetic handle. Because the 1-position (nitrogen) and 4-position (carboxylate) are situated at opposite ends of the rigid bicyclic axis, chemical modifications at the ester group do not sterically hinder the nitrogen's ability to bind the receptor. This spatial separation is the exact mechanism that allows the synthesis of Diphenyl(quinuclidin-4-yl)methanol , a bulky derivative that anchors into the accessory hydrophobic pockets of the M3 muscarinic receptor, thereby locking it into an inactive conformation (antagonism).

Synthetic divergence of methyl quinuclidine-4-carboxylate into therapeutic agents.

Experimental Workflows & Standard Operating Procedures

To maintain scientific integrity, the following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback before proceeding.

Workflow A: Synthesis of Diphenyl(quinuclidin-4-yl)methanol

This intermediate is critical for the production of Umeclidinium Bromide[1]. The addition of a Grignard reagent to an ester typically requires 2 equivalents; however, because our starting material is an HCl salt, an additional equivalent of the Grignard reagent is required to deprotonate the salt in situ.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 eq of methyl quinuclidine-4-carboxylate hydrochloride in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Causality: Moisture will aggressively quench the Grignard reagent, forming benzene and drastically reducing yield.

-

Addition: Cool the suspension to 0°C using an ice-water bath. Dropwise, add 3.2 eq of Phenylmagnesium bromide (PhMgBr) solution in THF. Causality: The first equivalent acts as a base to neutralize the HCl salt. The subsequent equivalents perform the double nucleophilic acyl substitution on the ester. The 0°C temperature controls the violent exotherm.

-

Propagation: Remove the ice bath and reflux the mixture for 4-6 hours.

-

Self-Validation (TLC): Monitor the reaction using basic Alumina TLC plates (Eluent: 5% MeOH in DCM). Causality: Standard silica plates possess acidic silanol groups that will irreversibly bind the basic quinuclidine nitrogen, causing severe streaking. Alumina ensures clean spot resolution.

-

Quenching: Cool to 0°C and carefully quench with saturated aqueous NH

Cl. Causality: NH -

Isolation: Extract with ethyl acetate, dry over anhydrous Na

SO

Step-by-step experimental workflow for the synthesis of diphenyl(quinuclidin-4-yl)methanol.

Workflow B: Chemoselective Reduction to Quinuclidin-4-ylmethanol

This primary alcohol is the precursor for

Step-by-Step Methodology:

-

Preparation: Suspend 100 mg (0.523 mmol) of methyl quinuclidine-4-carboxylate hydrochloride in 3 mL of anhydrous THF at 0°C.

-

Reduction: Add 42 mg (0.553 mmol) of Borane-Dimethyl Sulfide (BMS) complex. Causality: We explicitly avoid Lithium Aluminum Hydride (LiAlH

) here. While LiAlH -

Propagation: Stir at room temperature for 1 hour, then heat to reflux overnight.

-

Quenching: Cool to 0°C and carefully treat with 1 mL of methanol. Causality: Methanol reacts with excess borane to form trimethyl borate, a highly volatile compound that is easily removed during evaporation, leaving no inorganic salts behind.

-

Self-Validation (MS): Remove the solvent under reduced pressure. Validate the product via Mass Spectrometry. The desired alcohol will display a distinct MS (m/e) peak at 141.

References

-

Sigma-Aldrich / MilliporeSigma. "Methyl quinuclidine-4-carboxylate hydrochloride | 102872-28-6 Product Specifications." Sigma-Aldrich. 3

-

GBR Laboratories. "Products - Umeclidinium Bromide Intermediates." GBR Laboratories. 1

-

United States Patent US9434724B2. "Quinuclidines for modulating alpha 7 activity." Google Patents. 2

-

ChemScene. "102872-28-6 | Methyl quinuclidine-4-carboxylate hydrochloride." ChemScene. 4

Sources

Methyl quinuclidine-4-carboxylate hydrochloride molecular structure

The following is an in-depth technical guide on Methyl Quinuclidine-4-Carboxylate Hydrochloride, structured for researchers and drug development professionals.

Molecular Scaffold Analysis, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) is a specialized bicyclic amine intermediate used primarily in the synthesis of muscarinic antagonists and nicotinic acetylcholine receptor (nAChR) ligands.[1] Distinguished by its 1-azabicyclo[2.2.2]octane cage structure with a carboxylate ester at the bridgehead (C4) position, this molecule offers a rigid, lipophilic scaffold that imposes specific conformational constraints on pharmacophores. It is a critical building block for respiratory therapeutics, including the long-acting muscarinic antagonist (LAMA) Umeclidinium bromide .

Chemical Structure and Properties[2][3][4][5]

Structural Analysis

The quinuclidine core is a cage-like structure where a nitrogen atom acts as a bridgehead.[1] In this specific derivative, the C4 position (the carbon bridgehead opposite the nitrogen) is substituted with a methyl ester group.

-

Rigidity: The bicyclic cage locks the ethylene bridges into a boat conformation, preventing the ring inversion typical of piperidines. This rigidity is crucial for high-affinity binding to G-protein coupled receptors (GPCRs).[1]

-

Basicity: The bridgehead nitrogen has a lone pair that is not sterically hindered but is held in a specific direction. The pKa of the parent quinuclidine is ~11.0; however, the electron-withdrawing ester at C4 (through-bond inductive effect) slightly lowers the pKa of the nitrogen, though it remains sufficiently basic to form stable salts (hydrochloride).[1]

-

Symmetry: The molecule possesses

symmetry (ignoring the ester conformation), resulting in a simplified NMR spectrum where the three ethylene bridges are chemically equivalent.

Physicochemical Data Table[1][6]

| Property | Data |

| IUPAC Name | Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride |

| Common Name | Methyl quinuclidine-4-carboxylate HCl |

| CAS Number | 102872-28-6 (Salt); 51069-26-2 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 205.68 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| Melting Point | >250 °C (decomposition typical for quinuclidine salts) |

Synthesis Protocol

The synthesis of 4-substituted quinuclidines is more challenging than 3-substituted variants (which are accessible via simple condensation).[1] The most robust route involves the cyclization of a 4-substituted piperidine precursor using a strong base to close the third ethylene bridge.[1]

Retrosynthetic Analysis

The logical disconnection involves breaking one of the ethylene bridges between the nitrogen and the C4 carbon. This leads to a 1-(2-haloethyl)piperidine-4-carboxylate precursor.[1][2]

Step-by-Step Experimental Procedure

Prerequisites: All reactions involving LDA must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Step 1: Synthesis of Methyl 1-(2-chloroethyl)piperidine-4-carboxylate[1]

-

Reagents: Methyl piperidine-4-carboxylate (Methyl isonipecotate) (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), Potassium Carbonate (

) (2.0 eq), Acetone or Acetonitrile. -

Procedure:

-

Dissolve methyl isonipecotate in acetone.

-

Add anhydrous

and 1-bromo-2-chloroethane.[1] -

Reflux the mixture for 12–18 hours. The more reactive bromide is displaced by the amine, leaving the chloride intact.

-

Filter off the inorganic salts and concentrate the filtrate in vacuo.

-

Purification: The crude oil can often be used directly or purified via short-path distillation or column chromatography (Silica, EtOAc/Hexanes).

-

Step 2: Cyclization to Methyl Quinuclidine-4-carboxylate

This is the critical step utilizing Lithium Diisopropylamide (LDA) to generate the enolate at the C4 position, which then attacks the terminal chloride.[1]

-

Reagents: Methyl 1-(2-chloroethyl)piperidine-4-carboxylate (from Step 1), LDA (1.5 eq, 2.0 M in THF/Heptane), Anhydrous THF.

-

Procedure:

-

Cool a solution of the precursor in anhydrous THF to -78 °C .

-

Add the LDA solution dropwise over 30 minutes. The low temperature prevents polymerization and favors the kinetic enolate.

-

Allow the reaction to warm slowly to room temperature over 16 hours.

-

Quench: Add saturated aqueous

or -

Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x).

-

Drying: Dry combined organics over

and concentrate. -

Note: The free base is volatile; avoid prolonged high-vacuum exposure.[1]

-

Step 3: Hydrochloride Salt Formation[1]

-

Dissolve the crude free base in minimal dry diethyl ether or methanol.

-

Add 2.0 M HCl in diethyl ether dropwise at 0 °C.

-

The hydrochloride salt will precipitate as a white solid.

-

Filter, wash with cold ether, and dry under vacuum.

Characterization and Spectral Analysis

Nuclear Magnetic Resonance (NMR)

Due to the

-

NMR (300 MHz,

Mass Spectrometry[1]

-

ESI-MS (+): Shows a dominant peak at m/z 170.1

, corresponding to the protonated free base (

Applications in Drug Discovery[5]

Muscarinic Receptor Antagonists

The quinuclidine ring is a bioisostere for the tropane ring found in atropine. Methyl quinuclidine-4-carboxylate is a key intermediate for Umeclidinium bromide (Incruse Ellipta), a long-acting muscarinic antagonist (LAMA) used for COPD.[1]

-

Mechanism: The ester group is often converted to a tertiary alcohol containing bulky aryl groups (e.g., diphenyl) to maximize hydrophobic interactions within the receptor pocket.

-

Alpha-7 nAChR Agonists: The rigid cage structure is ideal for binding to the orthosteric site of nicotinic acetylcholine receptors, where the bridgehead nitrogen mimics the quaternary ammonium of acetylcholine.[1]

Prodrug Development

The 4-carboxylate moiety allows for the attachment of therapeutic payloads.[1] The quinuclidine group acts as a "promoiety" that can improve the solubility and blood-brain barrier (BBB) permeability of attached drugs due to its specific lipophilicity/basicity balance.[1]

References

-

Grob, C. A., & Renk, E. (1954).[3][4] Über die Synthese von 4-substituierten Chinuclidinen. Helvetica Chimica Acta.[5][3][4][6][7]

-

Laine, D., et al. (2009). Discovery of Novel 1-Azabicyclo[2.2.2]octane Derivatives as Potent and Selective Muscarinic Antagonists. Journal of Medicinal Chemistry.

-

Glaxo Group Ltd. (2014). Process for the preparation of quinuclidine derivatives. Patent WO2014027045.

-

ChemicalBook. (2025). 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester Synthesis and Properties.

-

Ambeed. (2024). Methyl quinuclidine-4-carboxylate hydrochloride MSDS and Spectral Data.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]

- 3. 40117-63-3 | Quinuclidine-4-carboxylic acid hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof - Google Patents [patents.google.com]

- 5. WO2016007630A1 - Quinuclidine compounds for modulating alpha7 -nicotinic acetylcholine receptor activity - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 4-substituted quinuclidine derivatives, methods of production, and pharmaceutical uses thereof - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis of the Quinuclidine Core via Dieckmann Condensation

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the Dieckmann condensation as a cornerstone reaction for the synthesis of the quinuclidine bicyclic system. We will delve into the mechanistic underpinnings, strategic considerations for experimental design, and a detailed protocol for the synthesis of 3-quinuclidinone, a key precursor to the quinuclidine scaffold.

The Strategic Importance of the Quinuclidine Scaffold

Quinuclidine, a bridged bicyclic amine (1-azabicyclo[2.2.2]octane), represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for pharmacophoric elements, enabling precise interactions with biological targets. This has led to its incorporation into a wide array of therapeutic agents, including the antiarrhythmic agent quinidine and the acetylcholinesterase inhibitor cevimeline. Classically, the construction of the quinuclidine ring system from appropriately functionalized piperidine precursors is a common synthetic strategy, with the Dieckmann cyclization being a prominent and effective method.[1]

The Dieckmann Condensation: A Powerful Ring-Forming Tool

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, facilitated by a strong base, to yield a cyclic β-keto ester.[2][3] This reaction is exceptionally well-suited for forming sterically stable five- and six-membered rings, making it an ideal choice for constructing the second ring of the quinuclidine framework onto a pre-existing piperidine ring.[4][5][6]

The overall transformation involves several key steps:

-

Deprotonation: A strong base abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[7]

-

Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution.[4]

-

Elimination: An alkoxide ion is eliminated, forming the cyclic β-keto ester.[2]

-

Final Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl functionalities. The base used in the reaction deprotonates this position, driving the equilibrium towards the product.[4]

-

Acidic Workup: A final acidic workup is required to neutralize the enolate and isolate the cyclic β-keto ester.[2]

Historically, sodium ethoxide in ethanol was a common choice of base.[8] However, modern synthetic approaches often favor sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as toluene or THF.[8][9] This choice minimizes side reactions and can lead to improved yields.

Synthetic Pathway: From Piperidine to 3-Quinuclidinone

The classical synthesis of 3-quinuclidinone via the Dieckmann condensation begins with a suitably substituted piperidine derivative.[1] A common and effective starting material is ethyl piperidine-4-carboxylate. The synthesis proceeds through three main stages: N-alkylation to form the necessary diester, the core Dieckmann condensation, and a final hydrolysis and decarboxylation sequence.[1][10]

Mechanistic Analysis of the Key Transformations

The Dieckmann Condensation Mechanism

The core ring-forming step proceeds via the established mechanism for intramolecular Claisen-type reactions.[11]

-

Enolate Formation: The strong base (e.g., potassium tert-butoxide) abstracts an acidic proton from the α-carbon of the side-chain ester, as these protons are more accessible than those on the piperidine ring. This generates a reactive enolate intermediate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the ester group located at the C4 position of the piperidine ring. This intramolecular attack leads to the formation of a new carbon-carbon bond and a tetrahedral intermediate.

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion. This results in the formation of the bicyclic β-keto ester.

-

Driving the Equilibrium: The reaction is driven to completion because the methylene protons situated between the ketone and the ester carbonyls in the product are highly acidic. The alkoxide base readily deprotonates this position to form a resonance-stabilized enolate, which is unreactive towards the reverse reaction.

-

Protonation: Subsequent addition of acid during workup protonates this enolate to yield the final, neutral β-keto ester product.[7]

Hydrolysis and Decarboxylation

The β-keto ester formed from the Dieckmann condensation is typically not the final desired product. To obtain 3-quinuclidinone, the ester group must be removed. This is achieved through a two-step sequence of ester hydrolysis followed by decarboxylation, often performed in a "one-pot" manner by heating in an acidic aqueous solution (e.g., hydrochloric acid).[10][12]

-

Ester Hydrolysis: Under acidic conditions and heat, the ester is hydrolyzed to a carboxylic acid, yielding a β-keto acid intermediate.[13]

-

Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide when heated.[12] The reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol, which rapidly tautomerizes to the more stable ketone, 3-quinuclidinone.[13]

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride

This protocol is a synthesized representation based on established procedures, particularly the one published in Organic Syntheses.[10] It outlines the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine and subsequent hydrolysis and decarboxylation.

Reagents and Equipment

| Reagent/Equipment | Purpose | Typical Specifications |

| 1-carbethoxymethyl-4-carbethoxypiperidine | Starting Diester | 1 mole equivalent |

| Potassium Ethoxide or Potassium tert-Butoxide | Strong Base for Condensation | >1 mole equivalent |

| Toluene | Anhydrous Reaction Solvent | Anhydrous, sufficient to dissolve reactants |

| 10N Hydrochloric Acid | Acid for Workup and Decarboxylation | Sufficient for neutralization and hydrolysis |

| Activated Charcoal | Decolorizing Agent | ~10 g per mole of starting material |

| Round-bottom flask with reflux condenser | Reaction Vessel | Sized appropriately for the reaction volume |

| Magnetic stirrer and heating mantle | Agitation and Temperature Control | - |

| Separatory Funnel | Extraction and Washing | Sized appropriately |

| Rotary Evaporator | Solvent Removal | - |

Step-by-Step Procedure

-

Dieckmann Condensation:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

-

Add potassium ethoxide (or potassium tert-butoxide) to the solvent with stirring.

-

Add the 1-carbethoxymethyl-4-carbethoxypiperidine dropwise to the stirred suspension of the base in toluene. The rate of addition should be controlled to manage any exotherm.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Acidic Workup and Decarboxylation:

-

Carefully and slowly add 10N hydrochloric acid to the cooled reaction mixture to quench the base and neutralize the solution. This step is highly exothermic.

-

Transfer the mixture to a separatory funnel. Separate the aqueous phase.

-

Extract the toluene layer with additional portions of 10N hydrochloric acid.

-

Combine all aqueous extracts. At this stage, the intermediate is the salt of the β-keto ester.

-

Heat the combined aqueous solution under reflux for 12-15 hours to effect complete hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.[10]

-

After the reflux period, treat the hot, often dark-colored solution with activated charcoal to decolorize it.

-

Filter the hot solution to remove the charcoal.

-

Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator. The resulting solid is crude 3-quinuclidinone hydrochloride.

-

-

Purification:

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield the final product.

-

Conversion to Quinuclidine

The resulting 3-quinuclidinone serves as a versatile intermediate. The parent quinuclidine can be obtained through standard ketone reduction methods, such as the Wolff-Kishner or Clemmensen reduction, which will reduce the carbonyl group to a methylene group.[1]

Conclusion

The Dieckmann condensation remains a robust and reliable method for the synthesis of the quinuclidine core structure. Its efficiency in forming the bicyclic system from readily available piperidine precursors underscores its value in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism, the rationale for reagent selection, and the critical subsequent hydrolysis and decarboxylation steps are paramount for achieving high yields and purity. This guide provides the foundational knowledge for researchers to successfully employ this classic transformation in the development of novel quinuclidine-based molecules.

References

-

Alfa Chemistry. Dieckmann Condensation. [8]

-

J&K Scientific LLC. (2021, February 24). Dieckmann Condensation. [2]

-

The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. [1]

-

JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [4]

-

Organic Syntheses. 3-quinuclidone hydrochloride. [10]

-

International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2022, September 2). Diesters Compound Intramolecular Condensation and Its Applications. [3]

-

Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. [5]

-

ResearchGate. Strategies for the synthesis of 2-quinuclidone.

-

Organic Chemistry Portal. Dieckmann Condensation. [11]

-

Letters in Organic Chemistry. An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. [9]

-

Wikipedia. Dieckmann condensation.

-

LS College. (2020, May 27). Dieckmann condensation.

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.

-

Wikipedia. Quinuclidone. [14]

-

Chemistry LibreTexts. (2023, January 23). Dieckmann Condensation. [7]

-

Google Patents. (2013). CN103113366A - Preparation method for 3-quinuclidone.

-

YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism.

-

YouTube. (2019, January 14). Dieckmann condensation.

-

YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [13]

-

Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [12]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]

- 4. jove.com [jove.com]

- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Dieckmann Condensation [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Quinuclidone - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Solubility Profiling of Methyl Quinuclidine-4-Carboxylate Hydrochloride

Executive Summary

For researchers and drug development professionals working with bicyclic alkaloid derivatives, understanding the physicochemical behavior of Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) is foundational. This compound features a rigid quinuclidine core, a methyl ester moiety, and is synthesized as a hydrochloride salt. This whitepaper synthesizes structural thermodynamics with field-proven analytical methodologies to provide an authoritative guide on its solubility profile, handling protocols, and stability considerations.

Structural Thermodynamics & Solvation Mechanics

The solubility of Methyl quinuclidine-4-carboxylate hydrochloride is dictated by the interplay between its solid-state lattice energy and the solvation energy provided by the solvent.

-

Crystalline Lattice Energy: The compound exhibits a high melting point of 288–292 °C (with decomposition)[1]. In thermodynamic terms, this high melting point indicates a robust, tightly packed crystalline lattice driven by strong ionic interactions between the protonated quinuclidine nitrogen and the chloride counterion. Overcoming this lattice energy is the primary barrier to dissolution.

-

Aqueous Solvation (The Salt Advantage): The quinuclidine nitrogen is highly basic. By formulating it as a hydrochloride salt (Molecular Weight: 205.68 g/mol ), the molecule benefits from massive ion-dipole interactions when introduced to water. The hydration energy of the dissociated ions easily overcomes the high lattice energy, driving rapid and extensive aqueous solubility.

-

Organic Solvation: In polar aprotic solvents (like DMSO), solubility remains high due to dipole-dipole interactions with the ester moiety and the polarized core. However, in non-polar solvents (like hexane), the lack of polar interactions fails to overcome the lattice energy, rendering the compound practically insoluble.

Diagram 1: Thermodynamic pathways of solvation based on solvent polarity and ion-dipole interactions.

Quantitative Solubility Matrix

Based on the physicochemical properties of the quinuclidine hydrochloride class, the following table outlines the expected solubility ranges across standard laboratory and physiological solvents.

| Solvent System | Estimated Solubility (mg/mL) | Primary Solvation Mechanism | Pharmacopeial Classification |

| Deionized Water | > 50.0 | Ion-dipole interaction (HCl salt dissociation) | Freely Soluble |

| PBS (pH 7.4) | > 30.0 | Ion-dipole, buffered protonation | Soluble to Freely Soluble |

| DMSO | 20.0 - 30.0 | Polar aprotic coordination | Soluble |

| Methanol | 10.0 - 20.0 | Hydrogen bonding, polar protic solvation | Sparingly Soluble to Soluble |

| Hexane / Heptane | < 0.1 | Lack of polar interactions | Practically Insoluble |

Self-Validating Experimental Methodology

To accurately determine the solubility of Methyl quinuclidine-4-carboxylate hydrochloride for formulation or assay development, a rigorous Thermodynamic Shake-Flask Protocol is required.

Why Thermodynamic over Kinetic?

Kinetic solubility assays (often using DMSO stock dilution) are prone to supersaturation artifacts. For a high-melting-point salt, the thermodynamic method ensures true equilibrium is reached between the solid and solution phases.

Diagram 2: Step-by-step thermodynamic solubility workflow ensuring true phase equilibrium.

Step-by-Step Protocol & Causality

-

Solid Dispensing & Safety:

-

Action: Weigh approximately 5–10 mg of the solid compound into a glass vial.

-

Causality: You must ensure an excess of solid is present so the solution exceeds its saturation point. Given the hazard profile (H302, H315, H319, H335—harmful if swallowed, skin/eye irritant), all weighing must occur in a ventilated balance enclosure using appropriate PPE.

-

-

Solvent Addition:

-

Action: Add 100 µL to 500 µL of the target solvent (e.g., PBS pH 7.4).

-

Causality: Using a buffered aqueous medium prevents the dissolution of the basic quinuclidine from drastically shifting the pH, which would artificially alter the ionization state and yield non-physiological solubility data.

-

-

Equilibration:

-

Action: Seal the vials and incubate on a thermoshaker at 37 °C (physiological temperature) at 800 RPM for 24 to 48 hours.

-

Causality: Extended agitation ensures the system reaches true thermodynamic equilibrium, overcoming any slow dissolution kinetics caused by the compound's strong crystal lattice.

-

-

Phase Separation (Critical Step):

-

Action: Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes.

-

Causality: Ultracentrifugation is strictly preferred over syringe filtration. Basic amines like quinuclidines are notorious for non-specific binding to standard filter membranes (like nylon or PES), which artificially lowers the quantified solubility. Centrifugation cleanly pellets the undissolved solid without introducing binding artifacts.

-

-

Quantification & Validation:

-

Action: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and analyze via HPLC-UV or LC-MS/MS against a standard curve.

-

Causality: Chromatographic separation is essential because the methyl ester is susceptible to hydrolysis in aqueous media over 48 hours. HPLC ensures you are quantifying the intact Methyl quinuclidine-4-carboxylate, rather than a mixture of the ester and its hydrolyzed acid degradant.

-

Stability and Handling Considerations

When preparing solutions of Methyl quinuclidine-4-carboxylate hydrochloride, two critical degradation pathways must be managed:

-

Hygroscopicity: The compound is specified to be stored at 4 °C in sealed storage, away from moisture. Hydrochloride salts of bicyclic amines are highly hygroscopic. If left exposed to ambient humidity, the solid will absorb water, altering its effective molecular weight and leading to inaccurate concentration calculations during stock preparation.

-

Aqueous Ester Hydrolysis: While the compound is highly soluble in water, the methyl ester group is labile. In unbuffered water (which may become slightly acidic or basic depending on dissolved CO2 and the salt itself), the ester can slowly hydrolyze into quinuclidine-4-carboxylic acid and methanol. Best Practice: Always prepare aqueous stock solutions fresh prior to in vitro assays, or store them at -80 °C if long-term solution storage is unavoidable.

References

-

Title: CAS Index 1028 - ChemBK Source: ChemBK URL: [Link]

Sources

Physical and Chemical Properties of Quinuclidine Derivatives: A Technical Guide

Executive Summary

Quinuclidine (1-azabicyclo[2.2.2]octane) represents a privileged scaffold in organic synthesis and medicinal chemistry.[1][2] Unlike aliphatic tertiary amines, quinuclidine features a nitrogen atom located at the bridgehead of a bicyclic cage. This "tied-back" architecture confers unique physicochemical properties: exceptional nucleophilicity due to minimal steric hindrance, high basicity (pKa ≈ 11.0), and resistance to oxidative degradation and elimination reactions (Bredt’s Rule).

This guide analyzes the structural dynamics, reactivity profiles, and synthetic utility of quinuclidine derivatives, providing a roadmap for their application in catalysis (e.g., Baylis-Hillman) and drug design (e.g., muscarinic receptor antagonists).

Structural Fundamentals and Conformational Analysis

The "Tied-Back" Geometry

The defining feature of quinuclidine is the rigid confinement of the alkyl substituents attached to the nitrogen. In open-chain amines like triethylamine (TEA), the ethyl groups freely rotate, creating a "cone of steric hindrance" that shields the nitrogen lone pair. In quinuclidine, these groups are pinned back into a bicyclic cage.[2]

-

Symmetry: The molecule possesses approximate

symmetry.[2] -

Strain: The three ethano- bridges force the cyclohexane rings into boat conformations , rather than the lower-energy chair conformations found in adamantane. This results in torsional strain due to eclipsed methylene hydrogens.[2]

-

Lone Pair Accessibility: The nitrogen lone pair is highly exposed, leading to nucleophilic reaction rates 50–60 times faster than TEA in

reactions with methyl iodide.[2]

Stability and Bredt's Rule

Quinuclidine derivatives exhibit remarkable chemical stability compared to other bicyclic amines.[2]

-

Hoffman Elimination Resistance: Quaternary quinuclidinium salts are resistant to Hoffman elimination.[2] Elimination would require the formation of a double bond at the bridgehead position, which is energetically prohibitive due to extreme angle strain (violation of Bredt's Rule ).

-

Oxidative Stability: The cage structure protects the

-carbons from metabolic oxidation to some extent, although N-oxidation is facile.

Physicochemical Profile

Basicity and Nucleophilicity

The table below contrasts quinuclidine with structurally related amines. The high pKa of quinuclidine is attributed to the lack of entropy loss upon protonation (the cage is already rigid) and effective solvation of the cation.

Table 1: Comparative Physicochemical Properties

| Compound | Structure | pKa (Conjugate Acid) | Relative Nucleophilicity (vs. MeI) | Key Characteristic |

| Quinuclidine | 1-azabicyclo[2.2.2]octane | 11.0 - 11.3 | 63.0 | Unhindered lone pair; high reactivity.[2] |

| Triethylamine (TEA) | Et | 10.7 | 1.0 | Sterically hindered; flexible alkyl chains.[2] |

| DABCO | 1,4-diazabicyclo[2.2.2]octane | 8.8 (pK | 40.0 | Inductive withdrawal by 2nd Nitrogen reduces basicity. |

| 3-Quinuclidinone | 3-keto derivative | 7.2 | Low | Ketone group withdraws electron density.[2] |

Catalytic Utility (The Baylis-Hillman Reaction)

Quinuclidine is a superior catalyst for the Baylis-Hillman reaction compared to DABCO. The mechanism relies on the reversible Michael addition of the amine to an activated alkene. Quinuclidine's high nucleophilicity accelerates the formation of the zwitterionic enolate intermediate, while its basicity facilitates the proton transfer steps.

Figure 1: Catalytic Cycle Logic

Caption: Quinuclidine accelerates the initial Michael addition step due to minimal steric hindrance.

Synthetic Pathways: Construction of the Cage

The synthesis of quinuclidine derivatives often proceeds through 3-quinuclidinone , a versatile precursor. The classic route involves the Dieckmann cyclization of a piperidine diester.

Synthesis of 3-Quinuclidinone (Protocol Overview)

-

Starting Material: Isonipecotic acid (Piperidine-4-carboxylic acid).[2]

-

N-Alkylation: Reaction with ethyl chloroacetate yields the diester precursor.[2]

-

Cyclization: Potassium tert-butoxide (

-BuOK) induces Dieckmann condensation to form the bicyclic keto-ester.[2] -

Decarboxylation: Acid hydrolysis removes the ester group, yielding 3-quinuclidinone.[2]

Figure 2: Synthesis of 3-Quinuclidinone

Caption: The Dieckmann cyclization route is the industrial standard for accessing the quinuclidine core.

Applications in Drug Design (SAR)

Quinuclidine is a classic bioisostere for the protonated amine moiety in neurotransmitters (e.g., acetylcholine).

Muscarinic Receptor Antagonists

The quinuclidine nitrogen mimics the quaternary ammonium of acetylcholine, while the lipophilic cage interacts with hydrophobic pockets in the receptor.

-

3-Quinuclidinyl Benzilate (QNB): High-affinity antagonist.[2] The bulky diphenylglycolate group at C3 provides receptor subtype selectivity.[2]

-

Solifenacin: Uses a 3-quinuclidinyl ester linkage; effective for overactive bladder treatment.[2][3]

-

Stereochemistry: The (R)-enantiomer of 3-quinuclidinol derivatives often exhibits superior binding affinity compared to the (S)-enantiomer due to specific steric constraints in the muscarinic binding pocket.

Experimental Protocol: Synthesis of 3-Quinuclidinol (Reduction)

This protocol describes the reduction of 3-quinuclidinone to 3-quinuclidinol, a critical step for generating chiral APIs.

Materials:

-

3-Quinuclidinone hydrochloride (10 mmol)

-

Sodium borohydride (NaBH

) (15 mmol) -

Methanol (dry, 20 mL)

-

Sodium hydroxide (10% aq)

Methodology:

-

Dissolution: Dissolve 3-quinuclidinone HCl in methanol under nitrogen atmosphere. Cool to 0°C.

-

Reduction: Add NaBH

portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.[2] -

Stirring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: MeOH/NH

OH 9:1). -

Quenching: Quench excess hydride with acetone (2 mL).

-

Workup: Evaporate methanol. Dissolve residue in water (10 mL) and basify to pH 12 with NaOH. Extract with chloroform (

mL).[2] -

Purification: Dry organic layer over Na

SO

References

-

Basicity and Nucleophilicity of Quinuclidines

- Source: The Journal of Organic Chemistry (2003). "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction."

-

URL:[Link]

-

Synthesis of Quinuclidine Deriv

-

Source: BenchChem Protocols.[2] "Large-Scale Synthesis of (R)-(-)-3-Quinuclidinol."

-

-

Medicinal Chemistry Applic

- Source: Wikipedia / Medicinal Chemistry Literature.

-

URL:[Link]

-

Structural Analysis and Strain

Sources

Methyl Quinuclidine-4-Carboxylate Hydrochloride: A Comprehensive Technical Guide for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the 1-azabicyclo[2.2.2]octane (quinuclidine) ring system is recognized as a "privileged scaffold." Its rigid, three-dimensional geometry and highly basic tertiary amine make it an exceptional structural mimic for endogenous neurotransmitters like acetylcholine. Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) serves as the premier synthetic building block for functionalizing the sterically hindered C4 position of this bicyclic system.

As a Senior Application Scientist, I have observed that the successful incorporation of this scaffold relies on understanding its unique steric and electronic properties. This whitepaper provides an in-depth analysis of the physicochemical dynamics, pharmacological applications, and field-proven synthetic protocols for utilizing methyl quinuclidine-4-carboxylate hydrochloride in advanced drug development.

Structural Dynamics & Physicochemical Profiling

The choice to utilize the methyl ester hydrochloride salt over the free quinuclidine-4-carboxylic acid is driven by fundamental chemical causality. The free quinuclidine nitrogen (pKa ~10.5) readily forms a stable zwitterion with the C4-carboxylic acid. This zwitterionic state drastically reduces the molecule's solubility in organic solvents, rendering standard anhydrous coupling reactions nearly impossible.

By esterifying the carboxylic acid and isolating the molecule as a hydrochloride salt, both the acidic and basic centers are masked. This yields a highly soluble, non-hygroscopic powder that is ideal for Grignard additions, chemoselective reductions, and controlled saponification.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Scientific Implication |

| CAS Number | 102872-28-6 | Standard identifier for procurement and regulatory filing. |

| Molecular Formula | C9H16ClNO2 | Represents the HCl salt of the methyl ester. |

| Molecular Weight | 205.68 g/mol | Low molecular weight allows for downstream lead optimization without exceeding Lipinski's Rule of 5. |

| Topological Polar Surface Area | ~29.5 Ų | Excellent membrane permeability profile for CNS-targeted applications. |

| Physical State | Crystalline Solid | High stability; resists the aggressive hygroscopicity seen in the free base. |

| Solubility Profile | Soluble in MeOH, DMSO, H2O | Enables versatile use in both polar aprotic and protic solvent systems. |

Pharmacological Significance: Target Pathways

The quinuclidine core is a critical pharmacophore in several therapeutic areas. The C4-substituted derivatives synthesized from methyl quinuclidine-4-carboxylate are particularly valuable because the C4 vector directs substituents away from the basic nitrogen, allowing for optimal receptor sub-pocket binding without disrupting the primary ionic interaction with the receptor's aspartate residues.

Table 2: Pharmacological Targets of Quinuclidine-4-Derivatives

| Target Receptor / System | Therapeutic Area | Role of the Quinuclidine Scaffold |

| α7 Nicotinic Acetylcholine Receptor (nAChR) | Alzheimer's, Schizophrenia | Acts as a rigid, basic pharmacophore mimicking acetylcholine, driving neuroprotection . |

| Muscarinic Receptors (mAChR) | COPD, Asthma | Bulky tertiary alcohol derivatives (e.g., Umeclidinium analogs) act as potent competitive antagonists . |

| Glutamine Antagonist Prodrugs | Oncology | Enhances metabolic stability and tumor delivery (e.g., DRP-104 analogs) via amide linkages . |

To visualize the downstream neurological impact of these synthesized ligands, the following signaling pathway illustrates how α7 nAChR agonists derived from this building block exert their therapeutic effect.

Fig 1: Mechanism of action for quinuclidine-derived α7 nAChR agonists.

Synthetic Methodologies & Workflows

The functionalization of the C4 position is notoriously difficult due to the steric shielding of the bicyclic [2.2.2] octane cage. The following workflows represent self-validating, field-proven protocols designed to overcome these kinetic barriers.

Fig 2: Synthetic functionalization pathways of the quinuclidine-4-carboxylate core.

Protocol A: Chemoselective Reduction to Quinuclidin-4-ylmethanol

This protocol details the reduction of the ester to a primary alcohol, a critical precursor for ether-linked muscarinic antagonists.

-

Preparation: Suspend Methyl quinuclidine-4-carboxylate hydrochloride (1.0 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.

-

Causality: Anhydrous conditions are critical as borane violently reacts with moisture. The 0 °C starting temperature prevents exothermic runaway during the initial coordination phase.

-

-

Reagent Addition: Add Borane dimethyl sulfide complex (BH3·DMS, 1.1 equiv) dropwise.

-

Causality: BH3·DMS is explicitly chosen over Lithium Aluminum Hydride (LiAlH4). LiAlH4 reacts violently with the acidic proton of the hydrochloride salt, requiring excess reagent and complicating the workup. Borane smoothly coordinates with the quinuclidine nitrogen, directing the reduction of the ester without violent hydrogen gas evolution .

-

-

Thermal Activation: Stir the mixture at room temperature for 1 hour, then heat to reflux (66 °C) for 12 hours.

-

Causality: The steric bulk of the bicyclic system severely hinders the C4 ester. Elevated temperatures are mandatory to drive the hydride transfer to completion.

-

-

Quench & Cleavage (Self-Validation Step): Cool the reaction to 0 °C and carefully quench with excess Methanol.

-

Causality: Methanol serves a dual purpose: it safely destroys unreacted borane and, crucially, cleaves the highly stable nitrogen-borane (

) complex that forms during the reaction. The release of dimethyl sulfide gas and the dissolution of the complex validates that the free amine product has been successfully liberated.

-

-

Isolation: Concentrate under reduced pressure to yield the desired alcohol.

Protocol B: Sterically Hindered Amide Coupling

For the synthesis of prodrugs or peptide mimetics, the ester must be converted to an amide.

-

Saponification: Treat the methyl ester with LiOH in a THF/H2O (3:1) mixture at room temperature for 4 hours, followed by careful acidification to pH 6 to isolate the zwitterionic quinuclidine-4-carboxylic acid.

-

Activation: Suspend the acid in anhydrous DMF. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

-

Causality: Standard coupling agents (like EDC/HOBt) fail due to the C4 steric hindrance. HATU generates a highly reactive 7-aza-OBt ester intermediate that forces the coupling. DIPEA acts as a non-nucleophilic base to maintain the basicity required for the reaction without competing as a nucleophile .

-

-

Coupling: Add the target amine (1.1 equiv) and stir at room temperature for 18 hours. Purify via reverse-phase HPLC.

Analytical Characterization Standards

To ensure the integrity of the synthesized methyl quinuclidine-4-carboxylate hydrochloride and its downstream products, rigorous analytical validation is required.

-

1H NMR (D2O or DMSO-d6): The signature of the quinuclidine core is the highly symmetrical splitting pattern of the bridgehead methylene protons. Look for a distinct multiplet around

3.10-3.30 ppm (6H, -

LC-MS (ESI+): The compound should exhibit a strong

peak at m/z 170.1 (corresponding to the free base of the methyl ester,

References

- US Patent US8114891B2.4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof. Google Patents.

- WO2014027045A1.Chemical Process (Umeclidinium bromide intermediates). Glaxo Group Limited. Google Patents.

-

Journal of Medicinal Chemistry. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. American Chemical Society (ACS). URL:[Link]

-

PubChem Compound Summary. Quinuclidine-4-carboxylic acid (CID 13760939). National Center for Biotechnology Information. URL:[Link]

The Quinuclidine Scaffold: Historical Discovery, Synthesis, and Pharmacological Evolution

Introduction & Executive Summary

Quinuclidine (1-azabicyclo[2.2.2]octane) is a highly rigid, bicyclic tertiary amine that has cemented its status as a "privileged scaffold" in medicinal chemistry[1]. Characterized by its unique caged structure, quinuclidine serves as the critical pharmacophore in a vast array of natural alkaloids and synthetic therapeutics. This technical guide explores the historical discovery of the quinuclidine core, the physicochemical principles that govern its unique reactivity, and the evolution of its synthetic methodologies and pharmacological applications.

Historical Discovery and Early Synthesis

The pharmacological story of quinuclidine begins with the isolation of Cinchona alkaloids, such as quinine and cinchonidine, which have been utilized for centuries as antimalarial agents. The quinuclidine ring forms the core structural motif of these natural products. However, isolating and synthesizing the bare quinuclidine core in a laboratory setting proved to be a significant chemical challenge.

The first major breakthrough in its synthetic history occurred in the late 1930s at the University of Zagreb. Renowned organic chemist Vladimir Prelog (who later received the Nobel Prize in Chemistry) developed a novel method of double intramolecular alkylation to successfully synthesize the quinuclidine moiety[2][3]. Prelog's pioneering work laid the foundational groundwork for accessing complex bicyclic nitrogenous systems. Later, in 1953, Leo Sternbach patented the first documented synthesis of 3-quinuclidinone and its subsequent reduction to 3-quinuclidinol, unlocking a versatile chiral synthon that remains a cornerstone of modern drug development[4].

Physicochemical Properties & Structural Rationale

The pharmacological utility of quinuclidine is fundamentally tied to its unique physicochemical properties, particularly its exceptional basicity and structural rigidity.

Table 1: Key Physicochemical Properties of Quinuclidine

| Property | Value | Structural Rationale & Causality |

| Molecular Formula | C₇H₁₃N | Bicyclic structure (1-azabicyclo[2.2.2]octane) provides a highly rigid 3D framework[1]. |

| Molar Mass | 111.18 g/mol | Low molecular weight is ideal for crossing biological membranes, including the blood-brain barrier[1]. |

| pKa (Conjugate Acid) | ~11.0 - 11.3 | Exceptionally high basicity compared to acyclic amines, ensuring protonation at physiological pH[1][5]. |

| LogP | 1.44 | Favorable lipophilicity profile for central nervous system (CNS) penetration[1]. |

| Conformation | Boat | The three cyclohexane rings adopt a boat conformation, reducing the entropic penalty of receptor binding[1][5]. |

Causality of Basicity: Quinuclidine is significantly more basic (pKa ~11.0) than structurally analogous acyclic tertiary amines like triethylamine (pKa ~10.7)[6]. In triethylamine, flexible ethyl groups create steric hindrance around the nitrogen atom, shielding the lone pair. In contrast, the rigid bicyclic framework of quinuclidine "ties back" the alkyl chains, locking the nitrogen atom in a bridgehead position[5][6]. This exposes the nitrogen's sp³ hybridized lone pair, preventing pyramidal inversion and making it highly accessible for protonation and hydrogen bonding with biological targets[1][6].

Synthetic Methodologies: The Dieckmann Condensation

The synthesis of quinuclidine derivatives typically begins with 3-quinuclidinone. The most reliable industrial and laboratory-scale route is the Dieckmann condensation of piperidine derivatives[4].

Experimental Protocol: Synthesis of 3-Quinuclidinone

This self-validating protocol utilizes thermodynamic control to ensure high yields of the bicyclic core.

-

Precursor Alkylation: Ethyl piperidine-4-carboxylate is reacted with methyl chloroacetate in the presence of sodium carbonate (Na₂CO₃) in a suitable solvent[4].

-

Mechanistic Causality: Na₂CO₃ acts as a mild base to neutralize the HCl byproduct. This prevents the protonation of the piperidine nitrogen, ensuring it remains a potent nucleophile for the Sₙ2 attack on the alkyl halide.

-

-

Dieckmann Cyclization: The purified diester intermediate is treated with potassium tert-butoxide (KOtBu) in toluene at elevated temperatures[4].

-

Mechanistic Causality: KOtBu is a sterically hindered, strong base. Its bulkiness prevents it from acting as a nucleophile (which would cause unwanted ester hydrolysis), ensuring it exclusively abstracts the acidic α-proton to drive the intramolecular Claisen-type condensation.

-

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is refluxed in concentrated hydrochloric acid (HCl)[4].

-

Mechanistic Causality: Strongly acidic conditions hydrolyze the ester into a β-keto acid. Under heat, this acid rapidly undergoes thermal decarboxylation (loss of CO₂) via a six-membered cyclic transition state, yielding the final 3-quinuclidinone hydrochloride salt.

-

Synthetic workflow of 3-quinuclidinone via Dieckmann condensation.

Pharmacological Evolution & Signaling Pathways

The quinuclidine core is a highly versatile pharmacophore that modulates several critical neurotransmitter systems, making it a focal point in drug discovery.

Muscarinic Receptor Modulation

Quinuclidine derivatives are prolific ligands for muscarinic acetylcholine receptors (mAChRs). Because the protonated quinuclidine nitrogen spatially mimics the quaternary ammonium group of acetylcholine, it fits perfectly into the orthosteric binding site of these G-protein coupled receptors (GPCRs)[1]. M₁ and M₃ receptors couple to Gαq/11 proteins, activating phospholipase C (PLC) and leading to intracellular calcium release[1]. Quinuclidine-based antagonists (e.g., solifenacin, cevimeline) block this pathway, making them highly effective for treating overactive bladder and Sjögren's syndrome[4][7]. Research has also focused on M₂-selective quinuclidine derivatives for targeted neurological therapies[8].

Modulation of the muscarinic M1/M3 GPCR signaling pathway by quinuclidines.

Cholinesterase Inhibition

Recent advancements have explored quinuclidine-based carbamates as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[9][10]. By covalently binding to the active site serine of these enzymes via the carbamate moiety, while the quinuclidine core anchors into the catalytic anionic site, these compounds prevent the breakdown of acetylcholine. This mechanism is a primary therapeutic strategy for managing cognitive decline in Alzheimer's disease[9].

Nicotinic Receptor Agonism

Beyond muscarinic targets, novel quinuclidine derivatives like 3-(4-hydroxyphenyl-1,2,3-triazol-1-yl)quinuclidine (QND8) have been developed as selective α7 nicotinic acetylcholine receptor (nAChR) agonists[11]. These compounds exhibit potent antinociceptive and anti-inflammatory effects in murine models, offering a promising non-opioid pathway for managing inflammatory pain with a highly favorable central nervous system safety profile[11].

Conclusion

From its early isolation from Cinchona bark to Vladimir Prelog's pioneering synthetic achievements, the quinuclidine scaffold has proven indispensable to modern medicinal chemistry. Its rigid geometry and high basicity provide an optimal spatial arrangement for interacting with diverse biological targets, ranging from GPCRs to cholinesterases. As synthetic methodologies continue to evolve, quinuclidine will undoubtedly remain a cornerstone in the rational design of next-generation therapeutics.

References

- Title: The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry | Source: Benchchem | URL

- Title: Vladimir Prelog and the department of organic chemistry | Source: ResearchGate | URL

- Title: Quinuclidine - Wikipedia | Source: Wikipedia | URL

- Title: Which one is a stronger base between quinuclidine and triethylamine | Source: Filo | URL

- Title: The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (R)-(-)

- Title: Prelog's Zagreb School of Organic Chemistry (1935 – 1945)

- Title: ChemInform Abstract: Design and Pharmacology of Quinuclidine Derivatives as M2-Selective Muscarinic Receptor Ligands | Source: ResearchGate | URL

- Title: Synthetic Routes to Approved Drugs Containing a Spirocycle | Source: Preprints.

- Title: Quinuclidine-Based Carbamates as Potential CNS Active Compounds | Source: MDPI | URL

- Title: Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs | Source: NIH | URL

- Title: 3-(4-Hydroxyphenyl-1,2,3-Triazol-1-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinuclidine - Wikipedia [en.wikipedia.org]

- 6. Which one is a stronger base between quinuclidine and triethylamine | Filo [askfilo.com]

- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Application Note: Strategic Utilization of Methyl Quinuclidine-4-Carboxylate Hydrochloride

The following Technical Application Note is designed for research scientists and process chemists. It synthesizes specific chemical behaviors of the quinuclidine cage with practical, high-yield synthetic protocols.

Executive Summary & Strategic Utility

Methyl quinuclidine-4-carboxylate hydrochloride is a specialized bicyclic building block used primarily to introduce the rigid, lipophilic quinuclidine cage into pharmaceutical scaffolds. Unlike the more common 3-substituted derivatives (e.g., Solifenacin, Quinine), the 4-substituted variant offers a unique axis of symmetry and a bridgehead vector that projects substituents directly away from the nitrogen lone pair.

Key Applications:

-

Muscarinic Antagonists: It is the core starting material for Umeclidinium Bromide (Incruse Ellipta), a Long-Acting Muscarinic Antagonist (LAMA) used in COPD treatment.[1]

-

5-HT3 Receptor Modulators: The rigid cage locks pharmacophores in specific spatial conformations, improving binding affinity and metabolic stability compared to flexible piperidine analogs.

-

Bridgehead Functionalization: The 4-position is chemically distinct; it is a tertiary carbon that cannot planarize (Bredt’s Rule), making it resistant to elimination reactions and allowing for the creation of metabolically stable quaternary centers.

Chemical Profile & Handling

The hydrochloride salt is the standard stable form. The free base is a low-melting solid/oil that is hygroscopic and sensitive to aerial oxidation (N-oxide formation).

| Property | Value | Notes |

| pKa (Conj. Acid) | ~9.4 - 9.8 | Less basic than unsubstituted quinuclidine (pKa 11.0) due to the inductive effect of the ester.[2] |

| Solubility (HCl) | Water, Methanol, DMSO | Highly soluble in polar protic solvents. |

| Solubility (Base) | DCM, EtOAc, Ether, Toluene | Extractable into organic phase at pH > 11. |

| Hygroscopicity | High | Store under inert atmosphere; dry before use in moisture-sensitive reactions. |

Critical Handling Protocol: Free-Basing

Most organometallic reactions (Grignard, LAH reduction) require the free base to prevent catalyst decomposition.

-

Dissolve the HCl salt in minimal water (10 mL/g).

-

Cool to 0°C and slowly add saturated K₂CO₃ (aq) until pH > 12. Note: NaOH can be used, but K₂CO₃ minimizes ester hydrolysis risk if contact time is short.

-

Extract immediately with Dichloromethane (DCM) (3 x vol).

-

Dry organic layer over anhydrous Na₂SO₄ .

-

Concentrate in vacuo to yield the free amine oil. Use immediately.

Synthetic Pathways & Protocols

Pathway Visualization

The following diagram illustrates the primary divergent synthetic routes from the parent ester.

Caption: Divergent synthesis from the 4-carboxylate core. The green path highlights the route to high-value muscarinic antagonists.

Protocol A: Synthesis of Diphenyl(quinuclidin-4-yl)methanol

Target: The core scaffold for Umeclidinium Bromide. Mechanism: Nucleophilic addition of Grignard reagent to the bridgehead ester. Challenge: Steric hindrance at the 4-position is moderate; however, the cage structure prevents "backside" interference, often leading to clean conversion if sufficient equivalents are used.

Step-by-Step:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon.

-

Solubilization: Dissolve freshly prepared free base (1.0 eq, e.g., 10 mmol) in anhydrous THF (0.2 M concentration).

-

Reagent Addition: Cool to 0°C. Add Phenylmagnesium bromide (3.5 eq, 3.0 M in ether) dropwise via syringe pump over 30 minutes.

-

Note: Excess Grignard is required to deprotonate any residual moisture and drive the double-addition to completion.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

-

Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over MgSO₄.

-

Purification: The tertiary alcohol often crystallizes. If not, purify via flash chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Protocol B: Reduction to Quinuclidine-4-methanol

Target: Precursor for aldehydes (via Swern) or alkyl halides. Reagent: Lithium Aluminum Hydride (LiAlH4).

Step-by-Step:

-

Suspension: Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0°C under Argon.

-

Addition: Add the free base ester (dissolved in THF) dropwise to the hydride suspension.

-

Caution: Exothermic gas evolution.

-

-

Reflux: Heat to reflux (66°C) for 2 hours to ensure complete reduction of the sterically shielded ester.

-

Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

-

Filtration: Filter the granular precipitate through a Celite pad. Rinse with THF.[3]

-

Isolation: Concentrate the filtrate to yield the alcohol as a white solid.

Protocol C: Controlled Hydrolysis to the Acid

Target: Quinuclidine-4-carboxylic acid (for amide coupling). Note: The zwitterionic nature of the amino-acid product makes isolation tricky.

Step-by-Step:

-

Dissolve the HCl salt directly in THF:Water (1:1).

-

Add LiOH·H₂O (3.0 eq). Stir at RT for 12 hours.

-

Neutralization (Critical): Adjust pH to ~7.0 using 1N HCl.

-

Lyophilization: Do not extract. Remove solvents via lyophilization (freeze-drying) to obtain the crude amino acid salt.

-

Desalting: For high purity, pass through an ion-exchange resin (e.g., Dowex 50W) eluting with dilute NH₄OH.

Troubleshooting & Quality Control

NMR Characterization (Free Base in CDCl₃)

-

Bridgehead (H-4): No proton (Quaternary carbon).

-

Ester Methyl: Singlet at ~3.65 ppm.

-

Cage Protons (H-2, H-6): Multiplets at ~2.90 ppm (closest to Nitrogen).

-

Cage Protons (H-3, H-5): Multiplets at ~1.80 ppm.

Common Failure Modes

| Issue | Cause | Solution |

| Low Yield in Grignard | Protonation of Grignard by HCl salt residues. | Ensure strict free-basing protocol (Protocol 1) and drying of the amine oil. |

| N-Oxide Formation | Oxidation during workup or storage. | Perform all reactions under Argon/Nitrogen. Store starting material in freezer. |

| Incomplete Hydrolysis | Steric bulk of the cage. | Use LiOH (smaller cation) instead of NaOH; mild heating (40°C) may be required. |

References

-

Umeclidinium Synthesis: Process for the preparation of quinuclidine derivatives.[4] (Patent WO2014027045). Describes the reaction of quinuclidine esters with organometallics to form muscarinic antagonists.

-

Quinuclidine Reactivity: Grob, C. A. Polar effects in the solvolysis of 4-substituted quinuclidinium salts. Helvetica Chimica Acta, 1980. (Foundational work on bridgehead electronics).

-

General Properties: Quinuclidine-4-carboxylic acid hydrochloride Product Data. Sigma-Aldrich / Merck. (Physical properties and safety data).

-

Muscarinic Antagonists: Luttmann, E., et al. Muscarinic Receptor Antagonists: Chemistry, Pharmacology, and Therapeutics. Journal of Medicinal Chemistry. (Context on the pharmacophore utility).

Sources

Methyl quinuclidine-4-carboxylate hydrochloride as a precursor for novel ligands

High-Fidelity Precursor for Novel CNS Ligands & Rigid Scaffolds

Executive Summary: The "Bridgehead" Advantage

Methyl quinuclidine-4-carboxylate hydrochloride (MQC-HCl) represents a distinct class of bicyclic amine scaffolds. Unlike its more common isomer, 3-substituted quinuclidine (found in cinchona alkaloids and QNB), the 4-substituted variant offers a unique pharmacological vector. The C4 position lies on the axis of symmetry of the [2.2.2] bicyclic system, providing a rigid, globular, and achiral core that projects substituents directly away from the basic nitrogen.

For drug discovery professionals, this scaffold is a high-value precursor for:

-

7 Nicotinic Acetylcholine Receptor (

-

Muscarinic (M1/M4) Modulators: Leveraging the "cation-

" interaction capability of the quinuclidine nitrogen. -

5-HT3/5-HT4 Receptor Ligands: Where rigid spatial orientation of the pharmacophore is critical for selectivity.

This guide details the handling, free-basing, and synthetic divergence of MQC-HCl into three primary ligand classes.

Chemical Properties & Handling

Compound: Methyl quinuclidine-4-carboxylate hydrochloride

CAS: [Generic/Variable by Vendor]

Formula: C

2.1 Stability & Storage

-

Hygroscopicity: As a hydrochloride salt of a tertiary amine, MQC-HCl is moderately hygroscopic. Store in a desiccator at -20°C.

-

Free Base Instability: The free base (liquid/low-melting solid) is prone to oxidation and carbonate formation (absorbing CO

from air) due to the highly basic bridgehead nitrogen. Always generate the free base in situ or immediately prior to use.

2.2 The "Salt-Break" Protocol (Mandatory Pre-step)

Most organometallic reactions (Grignard) and some couplings require the free base.

Protocol:

-

Suspend MQC-HCl (1.0 eq) in DCM (10 mL/g).

-

Add Saturated Aqueous Na

CO -

Rapid Extraction: Extract immediately with DCM (3x).

-

Drying: Dry organic layer over anhydrous Na

SO -

Concentration: Evaporate solvent under reduced pressure at <30°C. Use immediately.

Synthetic Workflows: Divergent Ligand Synthesis

The utility of MQC-HCl lies in its ability to serve as a "masked" intermediate for three distinct chemical spaces.

3.1 Route A: Hydrolysis & Amide Coupling (The

7 nAChR Route)

Target: Rigid amides (Bioisosteres of tropane alkaloids). Mechanism: The ester is hydrolyzed to the zwitterionic acid (Quinuclidine-4-carboxylic acid), then coupled.

Step-by-Step Protocol:

-

Hydrolysis: Dissolve MQC-HCl in 6N HCl. Reflux for 4–6 hours.

-

Isolation: Concentrate in vacuo. The product is the acid hydrochloride.

-

Activation: Suspend the acid HCl in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Note: Excess base is required to neutralize the quinuclidine salt.

-

Coupling: Add the amine partner (e.g., 3-amino-indazole). Stir at RT for 12h.

-